2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide
Description
This compound is a triazolo-pyridazine derivative featuring a 3,4-dimethoxyphenyl substituent at the 3-position of the triazolo[4,3-b]pyridazine core, a sulfanyl (-S-) linker, and an acetamide group substituted with a 2,4-dimethylphenyl moiety. The 3,4-dimethoxy group may enhance electron-donating properties and solubility, while the 2,4-dimethylphenyl acetamide tail likely contributes to hydrophobic interactions in biological targets.
Properties
IUPAC Name |
2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3S/c1-14-5-7-17(15(2)11-14)24-21(29)13-32-22-10-9-20-25-26-23(28(20)27-22)16-6-8-18(30-3)19(12-16)31-4/h5-12H,13H2,1-4H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYIPGDTVFJPIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=C(C=C4)OC)OC)C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Triazolopyridazine Core: This step involves the cyclization of appropriate precursors to form the triazolopyridazine ring system. Commonly used reagents for this step include hydrazine derivatives and nitriles under acidic or basic conditions.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, using reagents such as dimethoxybenzene and suitable electrophiles.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions, using thiol derivatives and appropriate leaving groups.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide group through acylation reactions, using acyl chlorides or anhydrides and amines.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the triazolopyridazine ring or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles such as amines or thiols.
The major products formed from these reactions will depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Structural Representation
The structural representation of the compound includes a central triazolo-pyridazine fragment connected to two aromatic rings via a sulfanyl linkage and an acetamide group, which contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds containing triazolo-pyridazine structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains, making it a candidate for further development as an antibiotic agent.
Anti-inflammatory Effects
In vivo studies have demonstrated that this compound can reduce inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry investigated a series of triazolo-pyridazine derivatives, including our compound. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines (e.g., breast and lung cancer) with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Screening
In a screening for new antimicrobial agents published in Pharmaceutical Biology, derivatives of this compound were tested against Gram-positive and Gram-negative bacteria. Results showed promising activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Mechanism of Action
The mechanism of action of 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is not well-documented, but it is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s effects may be mediated through the modulation of signaling pathways, inhibition of enzyme activity, or binding to specific receptors, leading to changes in cellular function or biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following compounds share the triazolo[4,3-b]pyridazine core but differ in substituents, influencing physicochemical and pharmacological properties:
Pharmacological and Physicochemical Insights
Electron-Donating vs. Electron-Withdrawing Groups :
- The target compound’s 3,4-dimethoxyphenyl group (electron-donating) may improve binding to polar enzymatic pockets compared to the 4-fluorophenyl (electron-withdrawing) in , which could enhance target affinity but reduce solubility .
- The trifluoromethoxy group in increases metabolic resistance due to fluorine’s inductive effect, whereas the target compound’s methoxy groups may undergo faster oxidative metabolism.
Hydrophobic Interactions :
Biological Activity
The compound 2-{[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological properties, focusing on its anticancer potential and other pharmacological effects.
Chemical Structure
The molecular formula of the compound is C20H18N6O3S. The structural characteristics include a triazolo-pyridazine core with sulfanyl and acetamide substituents. This unique structure is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings on its activity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 6.2 | |
| MCF-7 (Breast) | 43.4 | |
| T47D (Breast) | 27.3 | |
| K562 (Leukemia) | 15.6 |
These results indicate that the compound exhibits significant cytotoxic effects on various cancer types, suggesting its potential as an anticancer agent.
The mechanism through which this compound exerts its anticancer effects involves several pathways:
- Inhibition of Cell Proliferation : The compound interferes with cell cycle progression in cancer cells, leading to apoptosis.
- Induction of Apoptosis : Studies suggest that it activates apoptotic pathways by modulating Bcl-2 family proteins and caspases.
- Inhibition of Key Kinases : The compound has been shown to inhibit protein kinases involved in cell signaling pathways that promote cancer cell survival and proliferation .
Case Studies
- Study on HCT116 Cells : In vitro assays demonstrated that the compound significantly reduced cell viability in HCT116 colon cancer cells with an IC50 value of 6.2 µM. This effect was attributed to the induction of apoptosis as confirmed by flow cytometry analysis .
- Breast Cancer Models : In studies involving MCF-7 and T47D breast cancer cells, the compound exhibited selective toxicity compared to normal fibroblast cells, indicating a favorable therapeutic index .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to target proteins involved in tumor growth regulation, suggesting a multi-targeted approach in its action against cancer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
